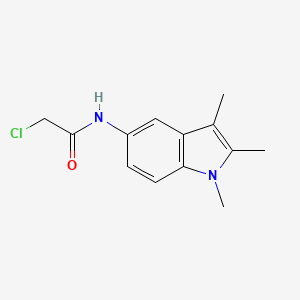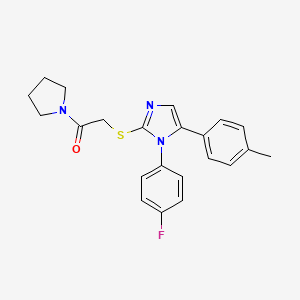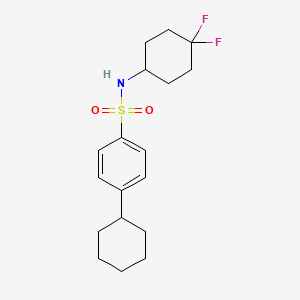![molecular formula C18H16Cl2N2O4S2 B2826398 N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941987-36-6](/img/structure/B2826398.png)
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide, also known as DCB-3503, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCB-3503 belongs to the class of benzothiazole derivatives, which have been widely studied for their pharmacological properties.
Scientific Research Applications
Antiviral and Anticonvulsant Activities
Synthesis and Antiviral Activity : Research on derivatives similar to the specified compound has shown potential antiviral activities. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrated certain activities against the tobacco mosaic virus, highlighting the antiviral potential of these compounds (Chen et al., 2010).
Anticonvulsant Properties : A study on azoles incorporating a sulfonamide moiety, including derivatives structurally related to the compound of interest, revealed significant anticonvulsive effects. This suggests the compound's potential for development into anticonvulsant agents (Farag et al., 2012).
Photodynamic Therapy and Herbicidal Activities
Photodynamic Therapy Applications : The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups demonstrated high singlet oxygen quantum yields. These properties are crucial for the application in photodynamic therapy for cancer treatment, indicating the compound's potential utility in medical research (Pişkin et al., 2020).
Herbicide Development : The development of N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides and triazolopyrimidinesulfonamide derivatives, which share a structural resemblance to the compound , has shown herbicidal activities. This suggests the potential for agricultural applications, specifically in weed management (Ren et al., 2000).
Antioxidant Properties and Cancer Research
Antioxidant Activity : Certain sulfonamide derivatives have demonstrated antioxidant properties, suggesting a possible application in protecting against oxidative stress-related damage. This aspect could be beneficial in developing treatments or supplements aimed at combating oxidative stress (El-Adasy, 2017).
Cytotoxic Activity Against Cancer Cell Lines : Biphenylsulfonamides, with structural similarities to the chemical in focus, have shown inhibitory action towards carbonic anhydrase IX, a tumor-associated enzyme. Moreover, these compounds possess cytotoxic activity against human colon, lung, and breast cancer cell lines, indicating their potential in cancer therapy (Morsy et al., 2009).
properties
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O4S2/c1-26-11-4-6-12(7-5-11)28(24,25)10-2-3-15(23)21-18-22-16-13(19)8-9-14(20)17(16)27-18/h4-9H,2-3,10H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOBCNBSSDDAGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2826316.png)
![ethyl 2-(2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2826317.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2826318.png)






![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2826329.png)

![[1-(2-Fluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B2826334.png)
![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2826336.png)